molecular formula C15H10BrClN2O3S B3661242 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B3661242
M. Wt: 413.7 g/mol
InChI Key: KPUZADSCFGLABI-UHFFFAOYSA-N
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Description

The compound “4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2-chlorobenzoic acid moiety, which is attached to a carbonothioyl group. This carbonothioyl group is further connected to a 2-bromobenzoyl group through an amino link .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. As a complex organic molecule, it could potentially participate in a variety of reactions, depending on the conditions and reagents present .

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

4-[(2-bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S/c16-11-4-2-1-3-9(11)13(20)19-15(23)18-8-5-6-10(14(21)22)12(17)7-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUZADSCFGLABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

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